molecular formula C19H21N3O3S2 B2905350 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 896301-30-7

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2905350
CAS No.: 896301-30-7
M. Wt: 403.52
InChI Key: VWVXEUJHRXOMKX-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound that features a thiophene ring substituted with cyano and methyl groups, a piperidine sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the cyano and methyl groups can be introduced via electrophilic substitution reactions.

    Introduction of the Piperidine Sulfonyl Group: The piperidine ring can be sulfonylated using sulfonyl chloride under basic conditions.

    Coupling with Benzamide: The final step involves coupling the substituted thiophene with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide: can be compared to other thiophene derivatives, sulfonyl piperidines, and benzamides.

    Thiophene Derivatives: Compounds like 2-acetylthiophene or 3-bromothiophene.

    Sulfonyl Piperidines: Compounds like piperidine-1-sulfonyl chloride.

    Benzamides: Compounds like N-(4-aminobenzoyl)-L-glutamic acid.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-13-14(2)26-19(17(13)12-20)21-18(23)15-6-8-16(9-7-15)27(24,25)22-10-4-3-5-11-22/h6-9H,3-5,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVXEUJHRXOMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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